molecular formula C16H18O2 B14701840 1,2-Bis(3-methylphenyl)-1,2-ethanediol CAS No. 24133-60-6

1,2-Bis(3-methylphenyl)-1,2-ethanediol

Cat. No.: B14701840
CAS No.: 24133-60-6
M. Wt: 242.31 g/mol
InChI Key: IDWIBXPQAIXDAG-UHFFFAOYSA-N
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Description

1,2-Bis(3-methylphenyl)-1,2-ethanediol is an organic compound characterized by the presence of two 3-methylphenyl groups attached to a central ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methylphenyl)-1,2-ethanediol typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methylbenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Corresponding diketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Esters or ethers, depending on the substituent introduced.

Scientific Research Applications

1,2-Bis(3-methylphenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methylphenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the diol can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2,6-dimethylphenyl)-1,2-ethanediol
  • 1,2-Bis(4-methylphenyl)-1,2-ethanediol
  • 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediol

Uniqueness

1,2-Bis(3-methylphenyl)-1,2-ethanediol is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

24133-60-6

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1,2-bis(3-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C16H18O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-18H,1-2H3

InChI Key

IDWIBXPQAIXDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)O)O

Origin of Product

United States

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